Heptadecafluoro-1-octanesulfonyl chloride chemical properties
Heptadecafluoro-1-octanesulfonyl chloride chemical properties
An In-Depth Technical Guide to Heptadecafluoro-1-octanesulfonyl Chloride (C₈F₁₇SO₂Cl): Properties, Reactivity, and Applications
Executive Summary
Heptadecafluoro-1-octanesulfonyl chloride, identified by CAS Number 423-60-9, is a pivotal chemical intermediate characterized by its highly fluorinated C₈F₁₇ alkyl chain and a reactive sulfonyl chloride functional group.[1][2] This unique structure imparts a combination of extreme hydrophobicity, oleophobicity, and high chemical reactivity, making it a valuable reagent in specialized fields of research and development. Its primary utility lies in its function as a potent fluoroalkylating agent, enabling the introduction of the perfluorooctyl moiety into a diverse range of molecules.[] This guide provides a comprehensive overview of its physicochemical properties, synthesis, core reactivity, and key applications, with a particular focus on its utility in proteomics research and materials science. Furthermore, it addresses the critical safety, handling, and environmental considerations associated with this compound, particularly its relationship to per- and polyfluoroalkyl substances (PFAS).
Physicochemical Properties
The distinct physical and chemical characteristics of Heptadecafluoro-1-octanesulfonyl chloride are a direct consequence of its molecular structure: a long, electron-withdrawing perfluoroalkyl "tail" and a highly electrophilic sulfonyl chloride "head."
Caption: Chemical Structure of Heptadecafluoro-1-octanesulfonyl chloride.
Table 1: Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈ClF₁₇O₂S | [1][2][] |
| Molecular Weight | 518.58 g/mol | [1][2][] |
| CAS Number | 423-60-9 | [1][][4] |
| Appearance | Data not available; likely a solid at room temp | |
| Melting Point | 36 °C | [5] |
| Boiling Point | 188.5 °C @ 760 mmHg104 °C @ 10 mmHg | [][5] |
| Density | 1.813 g/cm³ | [][4] |
| Vapor Pressure | 0.825 mmHg @ 25 °C | [4] |
| Flash Point | 67.8 °C | [4] |
| Synonyms | Perfluoro-1-octanesulfonyl chloride, n-C₈F₁₇SO₂Cl | [2][4] |
The high density is typical for highly fluorinated compounds. The significant difference in boiling points reported at atmospheric and reduced pressures underscores the utility of vacuum distillation for purification to prevent thermal decomposition. The low melting point indicates it can be handled as a liquid with gentle warming.
Synthesis and Purification
The synthesis of Heptadecafluoro-1-octanesulfonyl chloride typically proceeds from its corresponding sulfonic acid or, more commonly, its stable salt, potassium perfluorooctanesulfonate (PFOS-K). The conversion of the sulfonate salt to the sulfonyl chloride is a standard transformation in organic chemistry, often employing aggressive chlorinating agents.
Caption: General workflow for the synthesis and purification of C₈F₁₇SO₂Cl.
Protocol 3.1: Illustrative Laboratory Synthesis
This protocol is illustrative and based on established chemical principles for the conversion of sulfonate salts to sulfonyl chlorides. All operations must be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.
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Drying: Thoroughly dry potassium perfluorooctanesulfonate (1.0 eq) under high vacuum at 110 °C for several hours to remove any residual water.
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Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phosphorus pentachloride (PCl₅, 1.1 eq).
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Addition: Carefully add the dried potassium perfluorooctanesulfonate to the flask under a positive pressure of nitrogen.
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Reaction: Gently heat the solid mixture using an oil bath to 150-160 °C. The reaction mixture will become a stirrable slurry and then a liquid. Maintain heating for 4-6 hours until the evolution of POCl₃ subsides.
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Isolation: Cool the reaction mixture to room temperature. The desired product, Heptadecafluoro-1-octanesulfonyl chloride, can be isolated from the phosphorus oxychloride (POCl₃) byproduct via fractional distillation under reduced pressure (e.g., ~10 mmHg).
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Purification: Collect the fraction boiling at approximately 104 °C at 10 mmHg.[5]
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Storage: The purified product should be stored in a tightly sealed container under an inert atmosphere, such as argon, to prevent hydrolysis.[1][5]
Chemical Reactivity
The reactivity of C₈F₁₇SO₂Cl is dominated by the electrophilic nature of the sulfur atom, which is bonded to two highly electronegative oxygen atoms, a chlorine atom, and the strongly electron-withdrawing C₈F₁₇ group. This makes the sulfonyl chloride an excellent leaving group, highly susceptible to nucleophilic attack.
Caption: General mechanism of nucleophilic substitution at the sulfonyl group.
Key Reactions:
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Sulfonamide Formation: Reacts readily with primary and secondary amines in the presence of a base (e.g., triethylamine, pyridine) to form highly stable perfluoroalkylsulfonamides. This is the basis for its use in labeling biological molecules.
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Sulfonate Ester Formation: Reacts with alcohols, typically in the presence of a non-nucleophilic base, to yield sulfonate esters.
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Hydrolysis: Rapidly hydrolyzes in the presence of water to form Heptadecafluoro-1-octanesulfonic acid (PFOS), releasing hydrochloric acid. This necessitates storage under anhydrous conditions.[1][5]
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Fluoroalkylthiolation: Can be used in specialized phosphorus-induced reactions to achieve fluoroalkylthiolation, demonstrating its versatility beyond simple nucleophilic substitution.[]
Applications in Research and Development
The unique properties of the C₈F₁₇ tag make this reagent particularly useful in advanced research applications, most notably in proteomics and chemical biology.
Proteomics and "Fluorous" Tagging
Heptadecafluoro-1-octanesulfonyl chloride serves as a valuable biochemical tool for proteomics research.[2][6] It is used to covalently "tag" proteins and peptides, typically at nucleophilic residues such as lysine (via the primary amine of its side chain) or cysteine (via the thiol). The attached C₈F₁₇ chain acts as a "fluorous" tag, which has an affinity for fluorous-phase silica gels, allowing for highly selective separation and enrichment of labeled biomolecules from complex biological samples.
Caption: Workflow for fluorous tagging in proteomics.
Protocol 5.1.1: General Protocol for Labeling a Peptide
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Peptide Solubilization: Dissolve the peptide containing a primary amine (e.g., a lysine residue or N-terminus) in a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.
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Reagent Preparation: Prepare a stock solution of Heptadecafluoro-1-octanesulfonyl chloride (10-20 fold molar excess over the peptide) in an anhydrous, water-miscible organic solvent like acetonitrile.
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Labeling Reaction: Add the reagent stock solution to the stirring peptide solution. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
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Quenching: Quench any unreacted sulfonyl chloride by adding a small amount of an amine-containing buffer, such as Tris, for 30 minutes.
-
Purification: The labeled peptide can be purified from excess reagent and salts using standard techniques like reverse-phase HPLC or, more selectively, by fluorous solid-phase extraction (F-SPE).
-
Verification: Confirm successful labeling by mass spectrometry (e.g., MALDI-TOF or ESI-MS), observing the expected mass shift corresponding to the addition of the C₈F₁₇SO₂ group.
Safety, Handling, and Environmental Considerations
This compound is a hazardous chemical that requires strict safety protocols. Its environmental profile is intrinsically linked to that of persistent perfluoroalkyl substances.
GHS Hazard Classification
Table 2: GHS Hazard Information
| Category | Code | Description | Pictogram |
| Hazard Class | Skin Corrosion 1B | H314: Causes severe skin burns and eye damage | |
| Signal Word | Danger | ||
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P304+P340, P305+P351+P338, P405, P501 | Do not breathe vapors; Wash hands thoroughly; Wear protective gear; IF SWALLOWED: rinse mouth, do NOT induce vomiting; IF INHALED: move to fresh air; IF IN EYES: rinse cautiously with water; Store locked up; Dispose of contents/container appropriately. | [4] |
Handling and PPE
-
Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of corrosive vapors.[4]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]
-
Skin Protection: Wear a flame-resistant lab coat and gloves resistant to corrosive chemicals (e.g., butyl rubber or Viton). Inspect gloves before use.[4]
-
Respiratory Protection: If exposure limits are exceeded, a full-face respirator with an appropriate cartridge is necessary.[4]
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Environmental Fate and Connection to PFAS
Heptadecafluoro-1-octanesulfonyl chloride is a direct precursor to Perfluorooctanesulfonic acid (PFOS).[7] Through hydrolysis, it degrades into PFOS, which is a well-documented persistent organic pollutant. PFOS is known for its extreme environmental persistence, bioaccumulative potential, and toxicity.[7][8] Therefore, all handling and disposal of C₈F₁₇SO₂Cl and its waste products must be conducted in strict accordance with local, national, and international regulations for hazardous and persistent chemical waste to prevent environmental contamination.
References
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Heptadecafluoro-1-octanesulfonyl chloride, min 97%, 1 gram. CP Lab Safety. [Link]
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Safety data sheet for Ammonium heptadecafluoro-1-octanesulfonate. CPAchem. [Link]
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Heptadecafluoro-1-octanesulfonyl chloride (C8ClF17O2S). PubChemLite. [Link]
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1-Octanesulfonyl chloride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-. US EPA Substance Registry Services. [Link]
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Synthesis of sulfonyl chloride substrate precursors. Columbia University Chemistry. [Link]
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Perfluorooctane Sulfonate, Its Salts and Its Precursors. Canada.ca. [Link]
